3-Chloro-4,5-difluorobenzaldehyde
Overview
Description
3-Chloro-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of fluorobenzaldehydes, which includes 3-Chloro-4,5-difluorobenzaldehyde, can be achieved by reacting a chlorobenzaldehyde with an alkali fluoride in a dipolar aprotic medium .Molecular Structure Analysis
The InChI code for 3-Chloro-4,5-difluorobenzaldehyde is1S/C7H3ClF2O/c8-5-1-4 (3-11)2-6 (9)7 (5)10/h1-3H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-Chloro-4,5-difluorobenzaldehyde is a colorless to yellow liquid . It is stored at a temperature between 2-8°C .Scientific Research Applications
-
- Application: This compound is used as a building block in organic synthesis .
- Method: It’s typically used in reactions with other organic compounds to form more complex molecules .
- Results: One specific application mentioned is the synthesis of triclosan analogs bearing an isoxazole group on the ring .
-
- Application: This compound was used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives .
- Method: The exact method of application is not specified, but it likely involves reactions with other organic compounds .
- Results: The results of this specific application are not provided .
-
- Application: This compound was used in the synthesis of triclosan analogs bearing an isoxazole group on the ring .
- Method: The exact method of application is not specified, but it likely involves reactions with other organic compounds .
- Results: The results of this specific application are not provided .
-
- Application: The 19F {′H} spectra of 3,5-difluorobenzaldehyde at low temperature in dimethyl ether solution was studied .
- Method: The exact method of application is not specified, but it likely involves reactions with other organic compounds .
- Results: The results of this specific application are not provided .
Safety And Hazards
properties
IUPAC Name |
3-chloro-4,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSIMCODZRPQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-difluorobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.